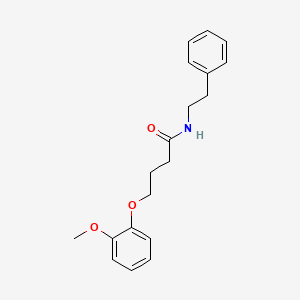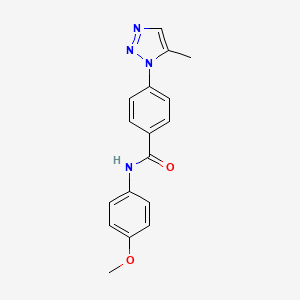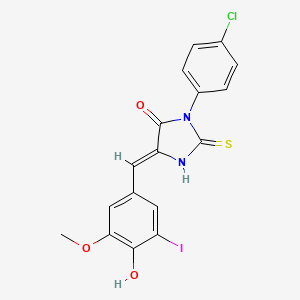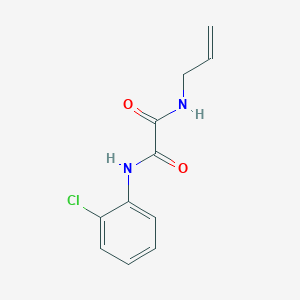![molecular formula C23H31N3O4 B4631771 6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)
6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives often involves reactions with specific reagents under controlled conditions. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming distinct products depending on the reaction conditions, such as 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine (Vetyugova et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, including chromene derivatives, has been elucidated using techniques like X-ray crystallography. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has been determined, highlighting the arrangement of molecular chains and the crystalline form of such compounds (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives can participate in various chemical reactions, leading to the formation of novel compounds with unique properties. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with specific reagents results in products with potential chemical significance, as previously mentioned (Vetyugova et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data on the compound might not be directly available, related research on chromene derivatives provides insights into their physical characteristics, such as crystal structure and molecular packing (Manolov et al., 2012).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research on closely related compounds to 6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one includes the study of their reactions and potential for forming novel compounds. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been found to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine, or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol. These reactions are significant for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Vetyugova et al., 2018).
Biological Activity
The search for novel therapeutic agents has led to the investigation of chromen derivatives for their biological activities. In this context, the synthesis and antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds have been explored. These compounds were synthesized by reacting 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester in the presence of phosphorus oxychloride, leading to potential improvements in their biological activity. Such studies highlight the importance of chromen derivatives in the development of new pharmacological agents (Mazzei et al., 1990).
Antimicrobial and Antifungal Applications
Research into chromen derivatives also extends into their antimicrobial and antifungal efficacy. For instance, novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity. This research not only provides insights into the antimicrobial potential of these compounds but also contributes to the development of new agents for combating microbial infections (Tiwari et al., 2018).
Anti-Cancer Research
Furthermore, novel 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives have been synthesized and screened for their anti-breast cancer activity. This research is pivotal in identifying new therapeutic molecules that could offer enhanced efficacy against breast cancer, showcasing the potential of chromen derivatives in oncological research (Dube et al., 2019).
Propiedades
IUPAC Name |
6-ethoxy-4-[[4-(2-oxo-2-piperidin-1-ylethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-2-29-19-6-7-21-20(15-19)18(14-23(28)30-21)16-24-10-12-25(13-11-24)17-22(27)26-8-4-3-5-9-26/h6-7,14-15H,2-5,8-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGHNJJANFITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)



![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)
![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)